molecular formula C11H16N4O B11817778 2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Cat. No.: B11817778
M. Wt: 220.27 g/mol
InChI Key: NXDIKDUCBPMGDA-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound that combines the structural features of piperazine and pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves multiple steps, including cyclization, chlorination, oxidation, and substitution reactions. For instance, one method involves the cyclization of dimethyl 3,3’-thiodipropanoate, followed by chlorination, oxidation, and substitution with piperazine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory and neurodegenerative processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one apart is its unique combination of piperazine and pyrimidine structures, which confer distinct pharmacological properties. Its potential neuroprotective and anti-inflammatory effects make it a promising candidate for further research and development.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

2-piperazin-1-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C11H16N4O/c16-10-8-2-1-3-9(8)13-11(14-10)15-6-4-12-5-7-15/h12H,1-7H2,(H,13,14,16)

InChI Key

NXDIKDUCBPMGDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)N3CCNCC3

Origin of Product

United States

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